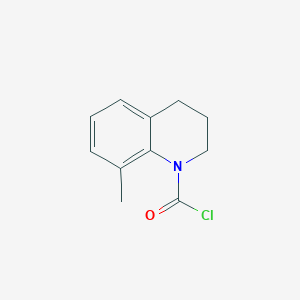![molecular formula C13H16ClN5O4 B018028 ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 24639-06-3](/img/structure/B18028.png)
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions that meticulously build up the molecule's structure. For instance, reactions of ethyl 4-oxoalkanoates with aminopropanol and aminoethanol in dry methanol have been used to form bicyclic lactams, showcasing a method that could be analogously applied to the synthesis of complex purine derivatives (Wedler et al., 1992).
Molecular Structure Analysis
Molecular structure analysis often relies on X-ray crystallography, NMR, and other spectroscopic methods. For example, novel series of amino acid ester derivatives have been synthesized, with their molecular structures correlated with geometrical parameters obtained from X-ray analyses, demonstrating the importance of these techniques in understanding molecular conformations (El‐Faham et al., 2016).
Chemical Reactions and Properties
Chemical properties of a molecule determine its reactivity and interaction with other compounds. The reactivity of ethyl 4-oxoalkanoates in forming bicyclic lactams under specific conditions is an example of understanding chemical reactions at a molecular level (Wedler et al., 1992).
Physical Properties Analysis
Physical properties, such as melting points, boiling points, solubility, and crystal structure, provide essential insights into the compound's behavior under various conditions. The synthesis and crystal structure analysis of related compounds offer a methodological basis for investigating these properties in complex molecules (Li et al., 2001).
Scientific Research Applications
Anti-inflammatory Applications
Research on similar structures, such as N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, has indicated potential anti-inflammatory applications. These compounds have been synthesized and evaluated for their anti-inflammatory activities using models like xylene-induced ear edema in mice. Some derivatives showed significant inhibition of inflammation, even outperforming standard drugs like aspirin in certain cases. A QSAR analysis further supported the potential of these derivatives as anti-inflammatory agents (Xiangmin Li et al., 2008).
Antiviral Applications
Certain polycyclic aromatic compounds, including xanthenes and thioxanthenes, have been identified as potential antiviral agents. These compounds have shown efficacy in prolonging the survival of mice infected with lethal viruses and have been effective via various administration routes. Their broad-spectrum antiviral activity suggests a promising avenue for the development of new antiviral drugs (A. Carr et al., 1976).
Methanol Detoxification
Methanol is a common short-chain alcohol in fermenting fruits, the natural food of Drosophila melanogaster (fruit fly). Studies have shown that cytochrome P450 monooxygenases (CYPs) are involved in methanol detoxification in both larvae and adults of D. melanogaster. Exposure to methanol significantly increases CYP activity and up-regulates the mRNA expression levels of several Cyp genes, suggesting their role in methanol metabolism (Shu-Ping Wang et al., 2012).
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODJHWXFBKXJBT-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



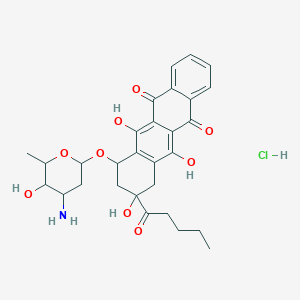
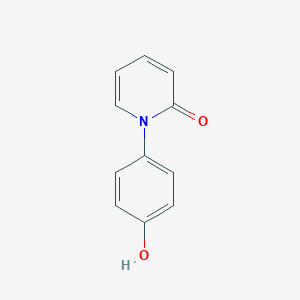
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
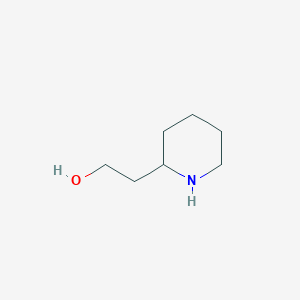
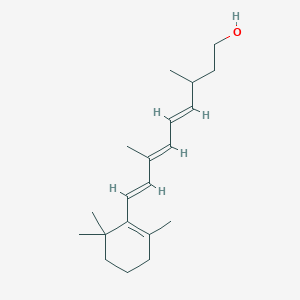
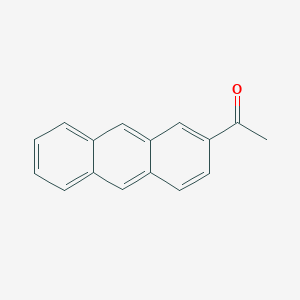
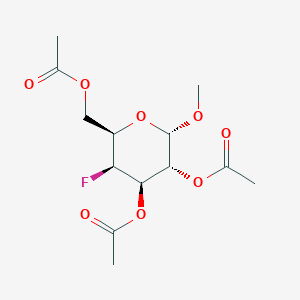
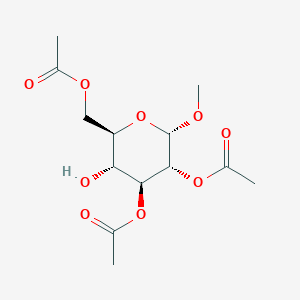
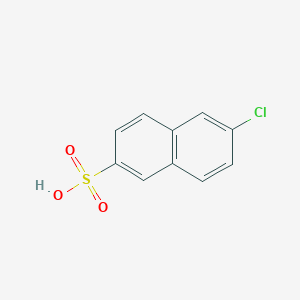
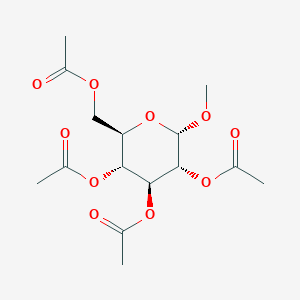
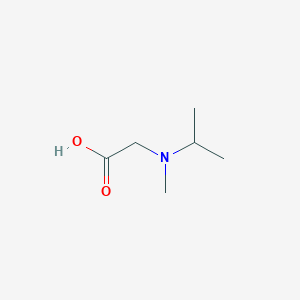
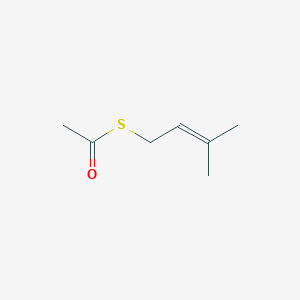
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
